4-Ethoxy-2-methoxybenzaldehyde
Overview
Description
4-Ethoxy-2-methoxybenzaldehyde is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of an ethoxy group (-OCH2CH3) and a methoxy group (-OCH3) attached to a benzene ring, along with an aldehyde functional group (-CHO)
Mechanism of Action
Target of Action
It is known that benzaldehyde derivatives can interact with various enzymes and receptors in the body .
Mode of Action
Benzaldehyde derivatives are known to undergo various chemical reactions, including nucleophilic substitution . In these reactions, a nucleophile (a molecule that donates an electron pair) attacks an electrophilic carbon in the benzaldehyde derivative, leading to a substitution of a group or atom .
Biochemical Pathways
It’s known that benzaldehyde derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
Benzaldehyde derivatives can have various effects at the molecular and cellular levels, depending on their specific structures and the cells they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
4-Ethoxy-2-methoxybenzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with tyrosinase, an enzyme involved in the production of melanin. This compound acts as an inhibitor of tyrosinase, thereby affecting melanin synthesis. Additionally, it has been observed to interact with various proteins through hydrogen bonding and hydrophobic interactions, influencing their structural conformation and activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the MAPK signaling pathway, which is crucial for cell proliferation and differentiation. It also affects the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with tyrosinase involves binding to the copper ions at the enzyme’s active site, preventing the enzyme from catalyzing the oxidation of tyrosine to melanin. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage. Studies have shown that there is a threshold dose beyond which the compound’s toxicity significantly increases, leading to detrimental effects on organ function and overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites in the body. The compound’s metabolism also involves conjugation reactions, which enhance its solubility and facilitate its excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific binding proteins. These transporters facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as tissue perfusion and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations enable this compound to modulate specific cellular processes and pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-2-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, 2-methoxybenzaldehyde undergoes a reaction with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as distillation and recrystallization are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: 4-Ethoxy-2-methoxybenzoic acid.
Reduction: 4-Ethoxy-2-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde: Lacks the ethoxy group, making it less lipophilic.
2-Methoxybenzaldehyde: Lacks the ethoxy group and has different reactivity due to the position of the methoxy group.
4-Ethoxybenzaldehyde: Lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness
4-Ethoxy-2-methoxybenzaldehyde is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
4-ethoxy-2-methoxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-5-4-8(7-11)10(6-9)12-2/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFZEWJVEGPUJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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